
FXR agonist 5
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Overview
Description
FXR agonist 5 is a synthetic compound that activates the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid, lipid, and glucose metabolism. Farnesoid X receptor agonists have shown potential in treating various metabolic and cardiovascular diseases by modulating cholesterol homeostasis, lipid metabolism, and glucose metabolism .
Preparation Methods
The synthesis of FXR agonist 5 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired agonistic activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
FXR agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .
Scientific Research Applications
Therapeutic Applications
FXR agonist 5 has been studied for its potential applications in various conditions:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : FXR agonists have demonstrated efficacy in reducing hepatic steatosis and improving liver function in preclinical models of NAFLD .
- Cholestatic Liver Diseases : Activation of FXR has protective effects against cholestasis-induced liver injury, making it a candidate for treating conditions like primary biliary cholangitis .
- Cardiometabolic Disorders : FXR agonists are being explored for their role in managing obesity, hyperlipidemia, and metabolic syndrome due to their effects on lipid and glucose metabolism .
Case Study 1: Efficacy in NAFLD
A study evaluating the effects of this compound in a diet-induced NAFLD model showed significant reductions in liver fat content and improvements in liver enzyme levels. The treatment led to enhanced insulin sensitivity and decreased inflammation markers compared to control groups .
Case Study 2: Cholestasis Protection
In a clinical trial involving patients with primary sclerosing cholangitis, administration of this compound resulted in a marked reduction in serum bile acids and improved liver biochemistry over a 24-week period. These findings suggest its potential as a therapeutic agent for cholestatic liver diseases .
Comparative Data Table
Application Area | Study Type | Key Findings |
---|---|---|
Non-Alcoholic Fatty Liver | Preclinical | Reduced hepatic steatosis and improved liver function |
Cholestatic Liver Diseases | Clinical Trial | Decreased serum bile acids and improved liver biochemistry |
Cardiometabolic Disorders | Preclinical/Clinical | Enhanced insulin sensitivity and improved lipid profiles |
Mechanism of Action
FXR agonist 5 exerts its effects by binding to the farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation, the farnesoid X receptor forms a heterodimer with the retinoid X receptor and binds to specific DNA response elements, modulating the transcription of target genes. This leads to changes in metabolic pathways, including the reduction of bile acid synthesis, increased lipid metabolism, and improved glucose homeostasis .
Comparison with Similar Compounds
FXR agonist 5 is compared with other farnesoid X receptor agonists, such as obeticholic acid and chenodeoxycholic acid. While all these compounds activate the farnesoid X receptor, this compound is unique in its specific binding affinity and activation profile. Similar compounds include:
Obeticholic acid: A synthetic bile acid derivative with potent farnesoid X receptor agonistic activity.
Chenodeoxycholic acid: A primary bile acid that naturally activates the farnesoid X receptor.
Alvimopan: A drug repurposed as a potential farnesoid X receptor agonist based on structural similarity .
This compound stands out due to its unique chemical structure and specific activation profile, making it a valuable tool for scientific research and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What experimental models are appropriate for assessing the therapeutic potential of FXR agonist 5 in metabolic disorders?
Answer: this compound has been studied in preclinical models of metabolic inflammation and liver diseases. Key models include:
- In vitro assays : Reporter gene assays (e.g., luciferase-based systems) to measure FXR activation and selectivity over related receptors like TGR5 or PXR .
- In vivo models :
- db/db mice : Diabetic models to evaluate glucose-lowering effects and hepatic gene regulation (e.g., repression of gluconeogenic genes like PEPCK and G6Pase) .
- High-fat diet (HFD) + CCl4-induced liver injury : To assess anti-fibrotic and anti-steatotic efficacy .
- Periodontitis rat models : For studying anti-inflammatory and osteogenic effects via FXR-mediated NF-κB and TLR4 suppression .
- Organoid systems : To screen bile acid (BA)-mediated FXR agonism/antagonism and downstream gene expression (e.g., Fgf15, Shp) .
Q. What molecular mechanisms underlie this compound’s role in metabolic inflammation?
Answer: this compound modulates inflammation through:
- Transcriptional regulation : Activation of FXR represses pro-inflammatory pathways (e.g., NF-κB, TLR2/4) and upregulates osteogenic markers (e.g., RUNX2, IBSP) in periodontal models .
- BA homeostasis : FXR activation alters BA composition, which indirectly regulates FATP5-mediated fatty acid uptake and lipid metabolism .
- Insulin sensitization : Enhanced glycogen synthesis and suppression of gluconeogenic genes (e.g., PEPCK) in hepatocytes, mediated via FXR-dependent insulin signaling .
Q. How can researchers validate this compound’s target engagement and specificity?
Answer:
- TR-FRET assays : Use time-resolved fluorescence resonance energy transfer (e.g., DY246 probe) to quantify FXR binding affinity and screen for off-target effects .
- Tissue-specific FXR knockouts : Compare responses in wild-type vs. FXR-null models to confirm receptor dependency .
- BA profiling : LC-MS/MS analysis of BA species (e.g., TCA, THDCA) to assess agonistic vs. antagonistic BA balance .
Advanced Research Questions
Q. How can contradictory findings on FXR’s metabolic effects be resolved in experimental design?
Answer: Discrepancies (e.g., FXR activation improving glucose metabolism vs. exacerbating hyperlipidemia ) may arise from:
- Tissue-specific FXR roles : Use conditional knockout models (e.g., intestinal vs. hepatic FXR) to dissect compartmental effects .
- BA pool modulation : Monitor BA composition (e.g., TCA as an FXR antagonist in some contexts ) and co-administer BA sequestrants to isolate FXR-dependent pathways.
- Dose-response studies : Test subtherapeutic vs. maximal agonist doses to avoid off-target activation (e.g., TGR5 cross-reactivity) .
Q. What strategies improve this compound’s selectivity over TGR5 and other nuclear receptors?
Answer:
- Side-chain modifications : Structural analogs of INT-747 (obeticholic acid) with altered side chains reduce TGR5 activation while retaining FXR potency .
- Computational docking : Molecular dynamics simulations using FXR’s ligand-binding domain (e.g., PDB: 1OSH) to optimize steric and electrostatic interactions .
- Dual-reporter assays : Co-transfect FXR and TGR5 reporter constructs to quantify selectivity ratios in parallel .
Q. How can researchers address pharmacokinetic challenges in this compound studies?
Answer:
- Liver-targeted delivery : Use prodrug formulations or nanoparticle carriers to enhance hepatic distribution, as demonstrated for TERN-101 (a liver-distributed FXR agonist) .
- ADME profiling :
Q. What advanced techniques are used to map this compound’s transcriptional networks?
Answer:
- ChIP-seq : Identify genome-wide FXR binding sites (e.g., in hepatic FXR knockout models rescued by GW4064 ).
- RNA-seq : Track downstream gene regulation (e.g., repression of SREBP-1c in lipid synthesis ).
- Fluorescence lifetime imaging : Quantify mitochondrial NADH changes to assess metabolic flux in obesity models .
Q. How can this compound be integrated into combination therapies for synergistic effects?
Answer:
- Dual FXR/TGR5 agonists : INT-767 co-activates both receptors, amplifying AMPK/SIRT1 signaling and mitigating diabetic nephropathy .
- PPARδ co-activation : CAY10771 (FXR/PPARδ dual agonist) enhances lipid oxidation and insulin sensitivity .
- Anti-fibrotic agents : Pair with TGF-β inhibitors to target hepatic stellate cell activation in NASH models .
Properties
Molecular Formula |
C40H53N5O5 |
---|---|
Molecular Weight |
683.9 g/mol |
IUPAC Name |
[4-[[4-(1-tert-butylpyrazol-4-yl)pyridin-2-yl]-[[4-(4-methoxy-3-methylphenyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamoyl]cyclohexyl] 3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C40H53N5O5/c1-27-20-31(8-11-34(27)49-5)40-16-13-39(14-17-40,15-18-40)26-44(35-21-29(12-19-41-35)30-22-42-45(23-30)38(2,3)4)36(47)28-6-9-33(10-7-28)50-37(48)43-24-32(46)25-43/h8,11-12,19-23,28,32-33,46H,6-7,9-10,13-18,24-26H2,1-5H3 |
InChI Key |
OITRYZXBYGLFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CCC(CC2)(CC3)CN(C4=NC=CC(=C4)C5=CN(N=C5)C(C)(C)C)C(=O)C6CCC(CC6)OC(=O)N7CC(C7)O)OC |
Origin of Product |
United States |
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